18-Hydroxytestosterone
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Overview
Description
18-Hydroxytestosterone is a hydroxylated derivative of testosterone, a primary male sex hormone and anabolic steroid This compound is characterized by the addition of a hydroxyl group at the 18th carbon position of the testosterone molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Hydroxytestosterone can be achieved through various chemical reactions. One common method involves the hydroxylation of testosterone using specific enzymes or chemical reagents. For instance, the use of cytochrome P450 monooxygenases, such as CYP3A, has been reported to catalyze the hydroxylation of testosterone to produce this compound . The reaction conditions typically involve the use of a suitable solvent, temperature control, and the presence of cofactors like NADPH.
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, utilizing microbial or enzymatic systems to achieve the desired hydroxylation. For example, engineered strains of Escherichia coli expressing specific cytochrome P450 enzymes have been employed to produce this compound with high efficiency . These methods offer advantages in terms of sustainability and scalability compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
18-Hydroxytestosterone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 18th position can be further oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form different hydroxylated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of testosterone, such as 6β-Hydroxytestosterone and 15β-Hydroxytestosterone .
Scientific Research Applications
18-Hydroxytestosterone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study steroid hydroxylation and the activity of cytochrome P450 enzymes.
Biology: The compound is studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, including its effects on androgen receptors and its role in hormone replacement therapy.
Mechanism of Action
18-Hydroxytestosterone exerts its effects by interacting with androgen receptors in target cells. Upon binding to the receptor, the complex translocates to the nucleus, where it influences the transcription of specific genes involved in protein synthesis and cellular growth. The hydroxyl group at the 18th position may enhance the compound’s binding affinity and specificity for the receptor, leading to distinct biological effects .
Comparison with Similar Compounds
Similar Compounds
Testosterone: The parent compound, lacking the hydroxyl group at the 18th position.
6β-Hydroxytestosterone: Another hydroxylated derivative with the hydroxyl group at the 6th position.
15β-Hydroxytestosterone: A derivative with the hydroxyl group at the 15th position.
Uniqueness
18-Hydroxytestosterone is unique due to its specific hydroxylation pattern, which imparts distinct biochemical properties and potential therapeutic applications. Its unique structure allows for specific interactions with enzymes and receptors, differentiating it from other hydroxylated derivatives .
Properties
CAS No. |
7150-17-6 |
---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O3/c1-18-8-6-13(21)10-12(18)2-3-14-15(18)7-9-19(11-20)16(14)4-5-17(19)22/h10,14-17,20,22H,2-9,11H2,1H3/t14-,15+,16+,17+,18+,19-/m1/s1 |
InChI Key |
XWGLOZHVEKQPQY-YLXRRXKZSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)CO |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4O)CO |
Origin of Product |
United States |
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